molecular formula C13H17ClFN3 B12215981 benzyl{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine

benzyl{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine

Cat. No.: B12215981
M. Wt: 269.74 g/mol
InChI Key: GTBJQBBTICXMFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine is a chemical compound with the molecular formula C12H15ClFN3 This compound is notable for its unique structure, which includes a benzyl group, a fluoroethyl group, and a pyrazole ring

Preparation Methods

The synthesis of benzyl{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with a fluoroethyl halide.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Benzyl{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents such as sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Benzyl{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Biology: It is used in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.

    Industry: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules, which can be applied in various industrial processes.

Mechanism of Action

The mechanism of action of benzyl{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine involves its interaction with specific molecular targets within cells. The fluoroethyl group and pyrazole ring are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Benzyl{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine can be compared with other similar compounds, such as:

    N-benzyl-1-(2-fluoroethyl)-1H-pyrazol-4-amine: This compound shares a similar structure but lacks the methyl group on the pyrazole ring.

    Benzyl{[1-(2-chloroethyl)-1H-pyrazol-4-yl]methyl}amine: This compound has a chloroethyl group instead of a fluoroethyl group, which can lead to different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C13H17ClFN3

Molecular Weight

269.74 g/mol

IUPAC Name

N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]-1-phenylmethanamine;hydrochloride

InChI

InChI=1S/C13H16FN3.ClH/c14-6-7-17-11-13(10-16-17)9-15-8-12-4-2-1-3-5-12;/h1-5,10-11,15H,6-9H2;1H

InChI Key

GTBJQBBTICXMFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CN(N=C2)CCF.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.